Cas no 1105221-59-7 (N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide)

N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- VU0644833-1
- 1105221-59-7
- N-(2-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- AKOS024510621
- N-(2-fluorophenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- F5487-0140
-
- インチ: 1S/C20H19F2N5OS2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)19-24-25-20(30-19)29-13-18(28)23-17-4-2-1-3-16(17)22/h1-8H,9-13H2,(H,23,28)
- InChIKey: DJVBZFWWHCBDPU-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1N1CCN(C2C=CC(=CC=2)F)CC1)SCC(NC1C=CC=CC=1F)=O
計算された属性
- 精确分子量: 447.09990892g/mol
- 同位素质量: 447.09990892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 30
- 回転可能化学結合数: 6
- 複雑さ: 561
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- XLogP3: 4.4
N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5487-0140-40mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-30mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-20μmol |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-1mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-15mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-3mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-4mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-5mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-100mg |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5487-0140-2μmol |
N-(2-fluorophenyl)-2-({5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide |
1105221-59-7 | 2μmol |
$57.0 | 2023-09-10 |
N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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5. Book reviews
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
N-(2-fluorophenyl)-2-({5-4-(4-fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamideに関する追加情報
N-(2-Fluorophenyl)-2-({5-4-(4-Fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: A Novel Compound with Promising Therapeutic Potential
N-(2-Fluorophenyl)-2-({5-4-(4-Fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide represents a structurally complex molecule that has garnered attention in the field of drug discovery and biomedical research. This compound, with the CAS number 1105221-59-7, exhibits a unique combination of functional groups that may contribute to its potential therapeutic applications. The molecular framework incorporates elements such as fluorophenyl rings, piperazin-1-yl moieties, and 1,3,4-thiadiazol-2-yl scaffolds, which are frequently targeted in the design of targeted therapies and multifunctional drugs.
Recent studies have highlighted the importance of fluorophenyl substitutions in enhancing the bioavailability and selectivity of pharmaceutical compounds. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that fluorophenyl derivatives can significantly improve the metabolic stability of small molecules, which is critical for the development of long-acting therapeutic agents. Similarly, the piperazin-1-yl group in this compound is known for its ability to form hydrogen bonds with biological targets, enhancing the binding affinity and selectivity of drug candidates.
The 1,3,4-thiadiazol-2-yl scaffold is particularly noteworthy due to its versatile pharmacophore properties. This heterocyclic ring system is commonly employed in the design of anti-inflammatory and antimicrobial agents, as it can interact with multiple biological targets. A 2024 review in Drug Discovery Today emphasized the role of thiadiazol derivatives in modulating signal transduction pathways and cellular signaling, which are critical for the treatment of complex diseases such as neurodegenerative disorders and oncology.
Furthermore, the sulfanyl linkage in this compound plays a crucial role in its chemical reactivity and biological activity. Sulfur-containing moieties are frequently utilized in the development of antioxidant and anti-oxidant drugs due to their ability to scavenge free radicals. A 2023 study in Antioxidants demonstrated that sulfanyl groups can enhance the radical scavenging capacity of small molecules, which is a key factor in the treatment of oxidative stress-related diseases.
Recent advancements in computational drug design have also contributed to the understanding of this compound's potential. Molecular docking studies and quantum mechanics calculations have revealed that the fluorophenyl and thiadiazol moieties can form stable interactions with protein targets such as kinases and enzymes. These interactions are essential for the inhibitory activity of the compound, which is a critical aspect of its therapeutic potential.
Additionally, the piperazin-1-yl group in this compound may contribute to its multitargeting capabilities. Piperazine derivatives are known for their ability to modulate multiple biological pathways, making them valuable in the treatment of complex diseases. A 2022 publication in Pharmacological Reports highlighted the role of piperazin-1-yl derivatives in the regulation of inflammatory responses and immune modulation, which are key considerations in the development of immunomodulatory agents.
The structural complexity of N-(2-Fluorophenyl)-2-({5-4-(4-Fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide also suggests its potential for drug repurposing and combinatorial therapy. The combination of fluorophenyl, thiadiazol, and piperazin-1-yl moieties may enable the compound to interact with multiple biological targets, thereby enhancing its therapeutic efficacy. This property is particularly relevant in the context of multidrug-resistant cancers and complex inflammatory diseases, where a single therapeutic agent may not be sufficient.
In conclusion, N-(2-Fluorophenyl)-2-({5-4-(4-Fluorophenyl)piperazin-1-yl-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a structurally unique compound that holds significant promise in the field of biomedical research. Its combination of fluorophenyl, thiadiazol, and piperazin-1-yl moieties may contribute to its potential therapeutic applications, particularly in the treatment of inflammatory diseases, oncology, and neurodegenerative disorders. Further studies are warranted to explore its pharmacological properties and clinical potential.
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